6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl azepane group, and a cyclohexenyl ethyl side chain, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl azepane group, and the attachment of the cyclohexenyl ethyl side chain. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Sulfonyl Azepane Group: This step often involves the reaction of azepane with a sulfonyl chloride derivative under basic conditions.
Attachment of the Cyclohexenyl Ethyl Side Chain: This can be accomplished through alkylation reactions using appropriate alkyl halides or through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- N-(2-cyclohexen-1-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Uniqueness
6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-23-17-21(24(29)25-13-12-18-8-4-3-5-9-18)20-16-19(10-11-22(20)26-23)32(30,31)27-14-6-1-2-7-15-27/h8,10-11,16-17H,1-7,9,12-15H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWDILPQPICRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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